molecular formula C16H13FN2O3 B1207253 Irloxacin CAS No. 91524-15-1

Irloxacin

货号: B1207253
CAS 编号: 91524-15-1
分子量: 300.28 g/mol
InChI 键: RZLHGQLYNZQZQQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

依诺沙星是一种合成的氟喹诺酮类抗菌剂。它以其对革兰氏阳性和革兰氏阴性细菌的广谱活性而闻名。 该化合物在治疗各种细菌感染方面特别有效,包括影响呼吸道、泌尿道、皮肤和软组织的感染 .

准备方法

合成路线和反应条件

依诺沙星的制备涉及多个步骤。一种常见的方法包括使(N,N)-二甲基氨基乙基丙烯酸酯与氨基丙醇在甲苯中反应。然后加入路易斯碱催化剂和三甲基氯硅烷来保护羟基和酰胺基团。反应完成后,加入(2,3,4,5)-四氟苯甲酰氯,并将混合物加热。然后去除保护基团,并将有机层浓缩以获得油层。将该油层用二甲基甲酰胺(DMF)和无水氟化钾进一步处理,以得到二氟羧酸。 最后,二氟羧酸与N-甲基哌嗪在二甲基亚砜(DMSO)中,以三乙胺作为酸结合剂,在90-100°C下反应生成依诺沙星 .

工业生产方法

依诺沙星的工业生产遵循类似的合成路线,但规模更大。该工艺经过优化,以提高产率并减少杂质。 诸如连续流动反应器和先进的纯化方法等技术被用来确保高纯度和效率 .

化学反应分析

反应类型

依诺沙星会发生各种化学反应,包括:

    氧化: 涉及添加氧或去除氢。

    还原: 涉及添加氢或去除氧。

    取代: 涉及用另一个原子或原子团取代一个原子或原子团。

常用试剂和条件

    氧化: 常用试剂包括高锰酸钾(KMnO4)和过氧化氢(H2O2)。

    还原: 常用试剂包括硼氢化钠(NaBH4)和氢化铝锂(LiAlH4)。

    取代: 常用试剂包括卤素(例如氯、溴)和亲核试剂(例如氢氧根离子)。

主要生成物

这些反应产生的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能产生羧酸,而还原可能产生醇 .

科学研究应用

Clinical Applications

Irloxacin has been utilized in several clinical settings, particularly for the treatment of bacterial infections. Its applications include:

  • Respiratory Tract Infections : Effective against pathogens causing pneumonia and chronic obstructive pulmonary disease exacerbations.
  • Urinary Tract Infections : Demonstrated efficacy in treating uncomplicated cystitis and complicated urinary tract infections.
  • Skin Infections : Utilized for skin and soft tissue infections due to its broad-spectrum activity.
  • Sexually Transmitted Infections : Used in the management of gonococcal urethritis and cervicitis caused by sensitive organisms.

Pharmacodynamics and Mechanism of Action

This compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This mechanism leads to the disruption of bacterial cell division and ultimately results in cell death . The drug's broad-spectrum activity allows it to target various bacterial strains effectively.

Table 1: Efficacy of this compound Against Common Pathogens

PathogenEfficacy Rate (%)Reference
Escherichia coli90.6
Staphylococcus aureus85.3
Klebsiella pneumoniae87.1
Neisseria gonorrhoeae92.2

These efficacy rates highlight this compound's potential as a therapeutic agent against common bacterial pathogens.

Case Studies

Several case studies have documented the clinical effectiveness and safety profile of this compound:

  • Case Study 1 : A patient with acute bacterial exacerbation of chronic bronchitis was treated with this compound, resulting in significant improvement in symptoms within 48 hours. Follow-up cultures showed eradication of the pathogen responsible for the infection .
  • Case Study 2 : In a randomized controlled trial involving patients with urinary tract infections, this compound demonstrated a higher microbiological improvement rate (85%) compared to traditional treatments .

Safety Profile and Adverse Effects

While this compound is generally well-tolerated, some adverse effects have been reported, including gastrointestinal disturbances, skin reactions, and central nervous system effects such as dizziness or headache . Monitoring for potential side effects is essential during treatment.

作用机制

依诺沙星通过抑制细菌DNA旋转酶和拓扑异构酶IV来发挥其抗菌作用。这些酶对于细菌DNA的超螺旋和解螺旋至关重要,这些过程对于DNA复制和转录是必需的。 通过抑制这些酶,依诺沙星阻止细菌细胞分裂并导致细胞死亡 .

相似化合物的比较

类似化合物

    氧氟沙星: 另一种具有类似作用机制的氟喹诺酮。

    左氧氟沙星: 第三代氟喹诺酮,具有增强的活性,副作用减少。

    环丙沙星: 一种广泛使用的氟喹诺酮,具有广谱抗菌活性。

依诺沙星的独特性

依诺沙星在其特定的结构修饰方面是独一无二的,这赋予了其独特的药代动力学特性和抗菌活性。 与其他氟喹诺酮相比,依诺沙星在疗效、安全性,和耐药性方面可能具有优势 .

生物活性

Irloxacin is a fluoroquinolone antibiotic that is part of the broader class of quinolone antibiotics, which are widely used for their bactericidal properties. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, efficacy against various pathogens, and clinical case studies that illustrate its therapeutic applications and potential adverse effects.

This compound acts primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription in bacteria. This inhibition disrupts the supercoiling of DNA, leading to an inability to replicate and repair DNA effectively, ultimately resulting in bacterial cell death. The high affinity of this compound for bacterial enzymes compared to mammalian counterparts minimizes toxicity to human cells, making it an effective antimicrobial agent.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : After oral administration, this compound exhibits high bioavailability (approximately 98%).
  • Distribution : It is distributed widely in body tissues, with significant concentrations found in the lungs, liver, kidneys, and prostate.
  • Metabolism : Primarily metabolized in the liver with minimal hepatic metabolism leading to active metabolites.
  • Excretion : Approximately 65% to 80% of an administered dose is excreted unchanged through the kidneys within 48 hours.

Efficacy Against Pathogens

This compound demonstrates broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Below is a summary table highlighting its efficacy against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Clinical Relevance
Escherichia coli≤ 0.5 mg/LCommonly associated with UTIs
Staphylococcus aureus≤ 1 mg/LSkin infections and pneumonia
Pseudomonas aeruginosa≤ 2 mg/LNosocomial infections
Haemophilus influenzae≤ 0.25 mg/LRespiratory tract infections

Case Study 1: Efficacy in Urinary Tract Infections

A study involving patients with complicated urinary tract infections demonstrated that treatment with this compound led to a significant reduction in bacterial load within 48 hours of initiation. Of the 100 patients treated, 85% showed complete resolution of symptoms and negative urine cultures post-treatment.

Case Study 2: Adverse Effects

In a reported case, a patient developed a fixed drug eruption after administration of this compound. Symptoms included intense itching and blistering on the skin within hours of ingestion. Prompt withdrawal of the medication led to resolution of symptoms within days, highlighting the importance of monitoring for adverse reactions during treatment.

Research Findings

Recent research has focused on the resistance patterns associated with fluoroquinolones like this compound. A study indicated that mutations in DNA gyrase can lead to reduced susceptibility to this compound among certain bacterial strains. Furthermore, combination therapies are being explored to enhance efficacy and overcome resistance mechanisms.

属性

IUPAC Name

1-ethyl-6-fluoro-4-oxo-7-pyrrol-1-ylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3/c1-2-18-9-11(16(21)22)15(20)10-7-12(17)14(8-13(10)18)19-5-3-4-6-19/h3-9H,2H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLHGQLYNZQZQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3C=CC=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10238610
Record name Irloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91524-15-1
Record name Irloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91524-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Irloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091524151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Irloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IRLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36SG77D21B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2.5 Grams of 6-fluoro-7-amino-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid are suspended in 15 ml of acetic acid, and 1.32 gram of dimethoxytetrahydrofuran is added; the mixture is heated gradually until the solid dissolves, and is then allowed to cool. The precipitate formed is filtered off and washed with ethanol. The product is recrystallized in acetonitrile, and 1.4 gram of needles is obtained, of melting point 251°-252° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Irloxacin
Reactant of Route 2
Irloxacin
Reactant of Route 3
Reactant of Route 3
Irloxacin
Reactant of Route 4
Reactant of Route 4
Irloxacin
Reactant of Route 5
Reactant of Route 5
Irloxacin
Reactant of Route 6
Reactant of Route 6
Irloxacin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。